N-cycloheptyl-2-ethoxy-1-naphthamide
Description
N-Cycloheptyl-2-ethoxy-1-naphthamide is a synthetic organic compound characterized by a naphthalene backbone substituted with an ethoxy group at the 2-position and a cycloheptylamide moiety at the 1-position. The cycloheptyl group introduces steric bulk and lipophilicity, while the ethoxy substituent may influence electronic properties and solubility.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H25NO2/c1-2-23-18-14-13-15-9-7-8-12-17(15)19(18)20(22)21-16-10-5-3-4-6-11-16/h7-9,12-14,16H,2-6,10-11H2,1H3,(H,21,22) |
InChI Key |
JJCJCGZRZZPIPW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCCC3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxyphenyl)-1-naphthamide (CAS 110809-23-9)
- Molecular Formula: C₁₇H₁₃NO₂ (MW: 263.29)
- Key Structural Differences :
- Substituent at Amide Nitrogen : A 2-hydroxyphenyl group replaces the cycloheptyl group in the target compound.
- Naphthalene Substitution : Lacks the 2-ethoxy group present in N-cycloheptyl-2-ethoxy-1-naphthamide.
- Functional Implications :
- The 2-hydroxyphenyl group may enhance hydrogen-bonding capacity and aqueous solubility compared to the lipophilic cycloheptyl group.
- The absence of an ethoxy group could reduce steric hindrance and alter electronic interactions in binding or reactivity.
2-Chloro-N,N-dimethylethanamine (CAS 107-99-3)
- Molecular Formula : C₄H₁₀ClN (MW: 107.58)
- Contrast :
- The naphthamide scaffold in the target compound provides aromatic π-system interactions absent in simpler amines.
- Chlorine in 2-chloro-N,N-dimethylethanamine introduces polarizability and electrophilic character, unlike the ethoxy group’s electron-donating effects.
Hypothetical Data Table for Comparative Analysis
*Estimates based on structural extrapolation.
Research Findings and Implications
- Steric and Electronic Effects : The cycloheptyl group in the target compound likely reduces conformational flexibility and enhances membrane permeability compared to smaller substituents (e.g., hydroxyphenyl) .
- Synthetic Challenges : Bulky cycloheptyl groups may complicate amidation reactions, requiring optimized conditions compared to simpler amines .
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